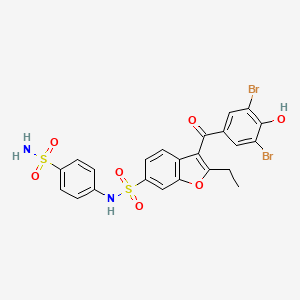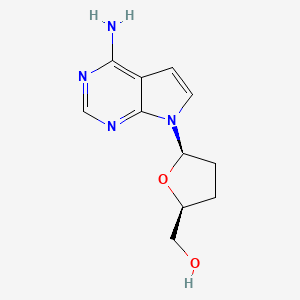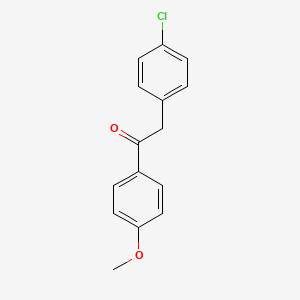
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Descripción general
Descripción
“5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3-chlorophenyl group indicates a phenyl ring (a ring of 6 carbon atoms) with a chlorine atom attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and torsion angles .Chemical Reactions Analysis
The chemical reactivity of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be influenced by the presence of the oxadiazole ring and the 3-chlorophenyl group. The oxadiazole ring is electron-deficient, which makes it a good acceptor for electron-rich species . The chlorine atom on the phenyl ring can also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” can be predicted based on its molecular structure. For example, the presence of the oxadiazole ring and the chlorine atom can influence the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Antioxidant Potential
One study explored the antioxidant capabilities of a derivative, 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, demonstrating its potential to act as a radical scavenger and induce an endogenous defense system against oxidative stress. This compound's antioxidant activity was validated through various assays, comparing favorably with standards such as ascorbic acid and butylated hydroxytoluene. The docking results suggested strong binding to protein targets related to oxidative stress, indicating a mechanism for its antioxidant effects (Shehzadi et al., 2018).
Antibacterial and Enzyme Inhibition
Another research focused on the synthesis of 5-substituted-1,3,4-oxadiazole derivatives, including the chlorophenyl variant, for screening against enzymatic targets like acetylcholinesterase. These compounds exhibited notable activity, suggesting their utility in designing inhibitors for enzymes implicated in neurological disorders (Rehman et al., 2013).
Anti-inflammatory Properties
Derivatives of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for anti-inflammatory activity. Notably, compounds exhibited significant efficacy in reducing carrageenan-induced edema in rat paw models, highlighting their potential as anti-inflammatory agents. Some derivatives were compared to standard drugs like Indometacin, showing comparable or superior anti-inflammatory effects without significant ulcerogenic activity, suggesting safer profiles for pharmacological development (Koksal et al., 2008).
Antifungal and Antimicrobial Activity
Investigations into the antimicrobial and antifungal efficacy of 1,3,4-oxadiazole derivatives, including those with chlorophenyl groups, have shown promising results. These compounds have been tested against a range of pathogens, with some demonstrating significant inhibitory activity. This research underscores the potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives as leads for developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Yarmohammadi et al., 2020).
Direcciones Futuras
The study of “5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” and similar compounds could be a promising area of research. These compounds could have potential applications in various fields such as medicine and agriculture due to their reactivity and the ability to interact with various molecular targets .
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUFILSIVAEODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366057 | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41491-54-7 | |
| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B1348356.png)
![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
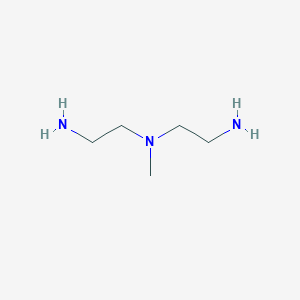
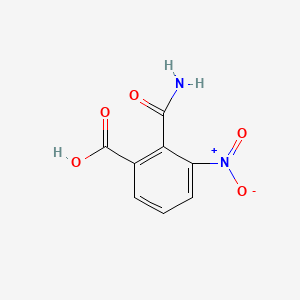

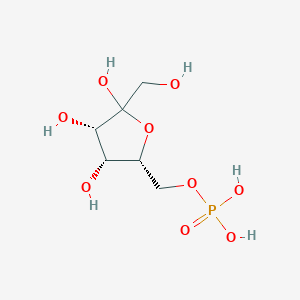
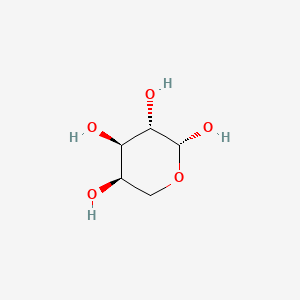
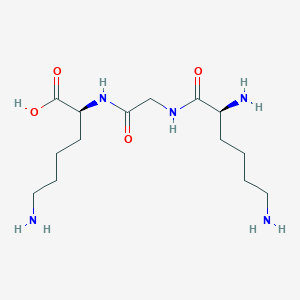

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)
